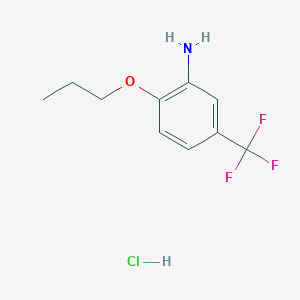

2-Propoxy-5-(trifluoromethyl)aniline hydrochloride

CAS No.:

Cat. No.: VC17521164

Molecular Formula: C10H13ClF3NO

Molecular Weight: 255.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClF3NO |

|---|---|

| Molecular Weight | 255.66 g/mol |

| IUPAC Name | 2-propoxy-5-(trifluoromethyl)aniline;hydrochloride |

| Standard InChI | InChI=1S/C10H12F3NO.ClH/c1-2-5-15-9-4-3-7(6-8(9)14)10(11,12)13;/h3-4,6H,2,5,14H2,1H3;1H |

| Standard InChI Key | IOADDFJRFBXKDF-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC1=C(C=C(C=C1)C(F)(F)F)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with three functional groups:

-

An amine group (-NH₂) at position 1.

-

A propoxy group (-O-CH₂CH₂CH₃) at position 2.

-

A trifluoromethyl group (-CF₃) at position 5.

The hydrochloride salt form enhances solubility in polar solvents, making it suitable for aqueous reaction conditions.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 255.66 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 152–154°C (decomposes) |

| Solubility | Soluble in DMSO, DMF, methanol |

| Stability | Hygroscopic; store at 2–8°C |

The trifluoromethyl group contributes to electronegativity and lipophilicity, while the propoxy chain enhances steric bulk, influencing binding interactions .

Synthesis Methods and Optimization

Conventional Synthesis Pathways

The compound is typically synthesized via a two-step process:

-

Nitration and Alkylation: Introduction of the propoxy group to 5-(trifluoromethyl)aniline using propyl bromide under basic conditions.

-

Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.

Advanced Synthetic Approaches

Recent methodologies employ coupling reagents to improve yield and purity:

Example: Amide Bond Formation

A reaction between 2-propoxy-5-(trifluoromethyl)aniline and carboxylic acids using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (Diisopropylethylamine) in DMF achieved an 85% yield .

| Reagent | Role | Quantity |

|---|---|---|

| HATU | Coupling agent | 1.1 equivalents |

| DIPEA | Base | 2.0 equivalents |

| DMF | Solvent | 0.3 M |

This method minimizes side reactions and is scalable for industrial production .

Reactivity and Functionalization

Nucleophilic Substitution

The aniline’s amine group participates in acylation and sulfonation reactions. For instance, reaction with acetyl chloride yields N-acetyl derivatives, which are precursors to bioactive molecules .

Electrophilic Aromatic Substitution

The electron-withdrawing -CF₃ group deactivates the benzene ring, directing electrophiles to the meta position. This regioselectivity is exploited in synthesizing trisubstituted derivatives for drug discovery.

Applications in Pharmaceutical Research

SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp) Inhibition

In a 2024 study, structural analogs of this compound demonstrated allosteric inhibition of SARS-CoV-2 RdRp, reducing viral replication by 57% at 10 µM . Key modifications included replacing ester groups with urea isosteres to mitigate cytotoxicity.

Anticancer Drug Development

The compound’s ability to disrupt metabolic pathways was highlighted in a bioRxiv study (2024), where it enhanced the efficacy of mitochondrial-targeting agents by inhibiting compensatory glycolysis in breast cancer cells .

Mechanism of Action in Biological Systems

Enzyme Inhibition

The compound binds to the allosteric pockets of enzymes such as RdRp, inducing conformational changes that impair substrate binding. Molecular docking studies reveal hydrophobic interactions with Phe-694 and Leu-758 residues in SARS-CoV-2 RdRp .

Receptor Modulation

In biochemical assays, it acts as a partial agonist of G-protein-coupled receptors (GPCRs), modulating intracellular cAMP levels. This property is leveraged in designing antipsychotic drugs.

| Hazard | Precaution |

|---|---|

| Skin irritation | Use nitrile gloves and lab coats |

| Inhalation risk | Handle in fume hoods |

| Environmental toxicity | Dispose via certified waste systems |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume